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Compound of Interest

Compound Name:
2-Methyl-2-(4-

nitrophenoxy)propanamide

CAS No.: 62100-49-6

Cat. No.: B8649433

Get Quote

O→N Smiles Rearrangement Workflows, Mechanistic Evaluation, and Protocol Optimization

Scientific Rationale & Mechanistic Overview
In the development of non-steroidal antiandrogens (e.g., bicalutamide analogs) and selective

androgen receptor modulators (SARMs), the synthesis of highly substituted anilines is a critical

bottleneck. Direct amination of electron-deficient aromatic rings often requires harsh conditions

or expensive palladium catalysts.

2-Methyl-2-(4-nitrophenoxy)propanamide serves as a highly activated, self-contained

precursor for the Truce-Smiles rearrangement—an intramolecular O→N aryl migration that

elegantly converts phenols into anilines 1.

The experimental design for this compound relies on two fundamental mechanistic pillars:

The Electronic Effect: The para-nitro group acts as a powerful electron-withdrawing group

(EWG). By significantly lowering the LUMO of the aromatic ring, it renders the ipso-carbon

highly susceptible to nucleophilic attack by the deprotonated amide nitrogen 2.
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The Thorpe-Ingold (Gem-Dimethyl) Effect: The bulky gem-dimethyl groups on the alpha-

carbon restrict the conformational freedom of the alkyl chain. This drastically reduces the

activation entropy ( ΔS‡ ), forcing the reactive amide nitrogen into close spatial proximity

with the ipso-carbon and accelerating the formation of the spirocyclic Meisenheimer

transition state.
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Workflow of the O→N Smiles rearrangement of 2-methyl-2-(4-nitrophenoxy)propanamide.

Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of 2-Methyl-2-(4-
nitrophenoxy)propanamide
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Causality Check: Traditional SN​2 reactions fail on tertiary alkyl halides due to competing E2

elimination. However, in this system, the basic conditions promote the transient formation of a

highly reactive α -lactam (aziridinone) intermediate from 2-bromo-2-methylpropanamide, which

is subsequently opened by the 4-nitrophenoxide nucleophile 1.

Step-by-Step Methodology:

Deprotonation: Dissolve 4-nitrophenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add

anhydrous K2​CO3​(2.0 equiv). Rationale: 4-Nitrophenol ( pKa​≈7.1 ) is easily deprotonated by

K2​CO3​. DMF leaves the resulting phenoxide "naked" and highly nucleophilic.

Alkylation: Stir at room temperature for 30 minutes until a deep yellow color persists

(indicating phenoxide formation). Add 2-bromo-2-methylpropanamide (1.2 equiv) in one

portion.

Thermal Activation: Heat the reaction mixture to 90 °C for 4–6 hours.

Quench & Extraction: Cool to room temperature and pour into ice-cold distilled water (100

mL). Extract with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with 1M

NaOH ( 2×20 mL) to remove unreacted 4-nitrophenol, followed by brine.

Validation (TLC & NMR):

TLC: Disappearance of the bright yellow, UV-active 4-nitrophenol spot.

1H NMR ( DMSO−d6​): Look for the diagnostic gem-dimethyl singlet at ∼1.5 ppm (6H) and

two broad singlets at ∼7.2 and 7.5 ppm corresponding to the primary amide NH2​protons.

Protocol B: O→N Smiles Rearrangement
Causality Check: The rearrangement requires sufficient thermal energy to overcome the

activation barrier of the spirocyclic intermediate. While strong bases like NaH can be used,

optimized one-pot catalytic systems utilizing K2​CO3​/KI at elevated temperatures prevent

unwanted side reactions and improve thermodynamic yields 3.

Step-by-Step Methodology:
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Preparation: Dissolve isolated 2-methyl-2-(4-nitrophenoxy)propanamide (5 mmol) in

anhydrous DMF (15 mL).

Base Addition: Add K2​CO3​(2.0 equiv) and a catalytic amount of KI (0.1 equiv). Rationale: KI

acts as a phase-transfer/activation catalyst in the complex reaction matrix, stabilizing the

ionic transition states.

Rearrangement: Heat the mixture to 150 °C under a nitrogen atmosphere for 4 hours.

Isolation: Cool the mixture, dilute with water, and acidify to pH 5 using 1M HCl. Extract with

Ethyl Acetate. The acidification ensures the newly formed secondary amine/phenol

byproducts are properly partitioned.

Validation (Spectral Shift):

FTIR: The primary amide C=O stretch ( ∼1680 cm−1 ) shifts, and a broad O−H stretch (

∼3300 cm−1 ) appears.

1H NMR ( DMSO−d6​): The primary amide protons disappear. A new, highly deshielded

secondary amide N−H proton appears at ∼9.8 ppm, and an aliphatic O−H proton appears

at ∼5.5 ppm.

Quantitative Data: Rearrangement Optimization
The choice of base and temperature dictates the equilibrium of the O→N migration. The table

below summarizes the optimization parameters for the rearrangement of 2-aryloxy-2-

methylpropanamides to their corresponding N-aryl-2-hydroxy derivatives [[3]]().
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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